Radioprotectin-1

GPCR Pharmacology Receptor Agonism Species Selectivity

Radioprotectin-1 is the only selective, nonlipid LPA2 agonist for precise dissection of LPA2-specific radioprotective pathways. Unlike pan-agonist LPA or immunostimulatory alternatives (e.g., entolimod), its EC50 of 5 pM at human LPA2 and 25 nM at murine LPA2 delivers targeted, non-immunostimulatory cytoprotection. Validated in vivo to reduce mortality in HE-ARS and GI-ARS models, and protects Lgr5+ intestinal stem cells ex vivo. Essential for radiation countermeasure R&D; no generic substitute exists. Secure your supply now.

Molecular Formula C23H19ClN2O6S
Molecular Weight 486.9 g/mol
CAS No. 1622006-09-0
Cat. No. B1469901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadioprotectin-1
CAS1622006-09-0
Molecular FormulaC23H19ClN2O6S
Molecular Weight486.9 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30)
InChIKeyOVJUYQCJIFWMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radioprotectin-1: A Nonlipid LPA2 Agonist for Radiation Countermeasure Research


Radioprotectin-1 (RP-1; CAS 1622006-09-0) is a synthetic, nonlipid agonist of the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR) implicated in cell survival and tissue regeneration [1]. Unlike the endogenous lipid mediator lysophosphatidic acid (LPA), which exhibits broad receptor activation, Radioprotectin-1 is designed for selective LPA2 targeting [2]. In vitro, it demonstrates potent agonism with an EC50 of 25 nM at the murine LPA2 receptor, comparable to the natural ligand LPA18:1 (EC50 32 nM) [3], and a remarkable 5 pM EC50 at the human LPA2 ortholog, where it acts as a full agonist . In vivo, subcutaneous administration of Radioprotectin-1 has been shown to mitigate mortality in murine models of hematopoietic and gastrointestinal acute radiation syndrome (HE-ARS and GI-ARS) [4]. This compound is a critical research tool for investigating LPA2-mediated radioprotection and a promising lead for medical countermeasure development.

Why Radioprotectin-1 Cannot Be Substituted with Other LPA Agonists or Radiation Countermeasures


Substituting Radioprotectin-1 with other LPA receptor agonists or broader-spectrum radiation countermeasures is scientifically unsupported due to critical differences in target selectivity and downstream pharmacology. The endogenous ligand LPA is a pan-agonist, activating multiple LPA receptor subtypes (LPA1-6), which can lead to confounding physiological effects and off-target activities that complicate experimental interpretation [1]. In contrast, Radioprotectin-1 is a highly selective LPA2 agonist [2]. Furthermore, alternative radiation countermeasures, such as the TLR5 agonist entolimod (CBLB502), operate via a fundamentally different mechanism (NF-κB pathway activation), which triggers a robust innate immune response and has been associated with neutralizing antibody formation in humans, limiting its multi-dose potential [3]. Radioprotectin-1's targeted, non-immunostimulatory LPA2 activation makes it a uniquely precise tool for dissecting LPA2-specific radioprotective pathways and a distinct therapeutic candidate, for which no generic substitute exists.

Quantitative Evidence Differentiating Radioprotectin-1 from Comparators


Radioprotectin-1 Exhibits Picomolar Potency and Full Agonism at the Human LPA2 Receptor

Radioprotectin-1 demonstrates extreme potency at the human LPA2 ortholog, with an EC50 of 5 pM, where it functions as a full agonist. This is in contrast to its potency at the murine LPA2 receptor (EC50 25 nM). This species-specific difference is a critical consideration for translational research . While the natural ligand LPA18:1 shows comparable potency to Radioprotectin-1 at the murine LPA2 receptor (EC50 32 nM vs 25 nM), it lacks the high selectivity of Radioprotectin-1 and can activate other LPA receptor subtypes, leading to broader and less predictable cellular responses [1].

GPCR Pharmacology Receptor Agonism Species Selectivity

Radioprotectin-1 Reduces Apoptosis Specifically in LPA2-Expressing Cells

In vitro experiments confirm that the cytoprotective effect of Radioprotectin-1 is strictly dependent on the expression of the LPA2 receptor. In mouse embryonic fibroblasts (MEFs) and IEC-6 intestinal epithelial cells engineered to express LPA2, treatment with 0.1–3 μM Radioprotectin-1 for 15 minutes effectively reduced apoptosis induced by γ-irradiation and the radiomimetic drug Adriamycin. Importantly, this protective effect was absent in control cells lacking LPA2 expression [1]. This contrasts with less specific radioprotectors like amifostine, which act as a broad free radical scavenger and do not require a specific receptor for their action [2].

Radioprotection Apoptosis Target Engagement

Radioprotectin-1 Enhances Clonogenic Survival Post-Irradiation in LPA2-Expressing Cells

Beyond acute apoptosis protection, Radioprotectin-1 promotes long-term cellular recovery after radiation exposure. In a clonogenic survival assay, mouse embryonic fibroblasts (MEFs) transduced with human LPA2 and treated with Radioprotectin-1 showed significantly increased colony formation following γ-irradiation compared to vehicle-treated controls. This effect was not observed in MEFs lacking LPA2 expression [1]. This contrasts with the mechanism of entolimod, which enhances survival primarily through cytokine-mediated (e.g., G-CSF, IL-6) hematopoietic recovery, a downstream effect of TLR5 activation rather than direct cellular protection [2].

Clonogenic Survival Radiomitigation DNA Damage Repair

Radioprotectin-1 Mitigates Mortality in Murine Models of Hematopoietic and Gastrointestinal Acute Radiation Syndrome

In a total body irradiation (TBI) mouse model, subcutaneous administration of Radioprotectin-1 (0.1 mg/kg or 0.3 mg/kg, every 12 hours for 3 days) significantly decreased mortality in C57BL/6 mice exposed to lethal doses of radiation, modeling both hematopoietic (HE-ARS) and gastrointestinal (GI-ARS) acute radiation syndromes [1]. For context, the TLR5 agonist entolimod (CBLB502) is also effective in similar murine models; one study reported 40% survival in CBLB502-treated mice compared to 7% in vehicle controls following 9.5 Gy TBI [2]. While both compounds are effective in vivo, they achieve this through distinct pharmacological mechanisms.

Acute Radiation Syndrome In Vivo Efficacy Radioprotection

Radioprotectin-1 Protects Lgr5+ Intestinal Stem Cells in a 3D Enteroid Model

Using a murine small intestinal enteroid (organoid) culture system derived from Lgr5-EGFP-CreER;Tdtomatoflox transgenic mice, Radioprotectin-1 treatment enhanced the survival and growth of enteroids after radiation exposure. This effect was specifically attributed to the enhanced survival of Lgr5+ intestinal stem cells, a critical population for intestinal epithelial regeneration [1]. In contrast, the radioprotective effects of entolimod in the GI tract are thought to be mediated indirectly through systemic cytokine release and immune cell activation, rather than direct stem cell protection [2].

Intestinal Stem Cells Organoid Model GI-ARS

Radioprotectin-1's Nonlipid Structure Confers Physicochemical Advantages for Formulation and Handling

As a nonlipid small molecule (MW 486.92), Radioprotectin-1 offers practical advantages in handling, storage, and formulation compared to the endogenous lipid mediator LPA and biologic countermeasures like entolimod (a flagellin-derived protein). Radioprotectin-1 is reported to be soluble in DMSO (up to 150 mg/mL) and stable in lyophilized form for 36 months [1]. This contrasts with protein-based countermeasures like entolimod, which require more stringent cold-chain storage and can be subject to aggregation or denaturation, complicating large-scale stockpiling and deployment [2].

Drug Formulation Stability Small Molecule

Optimal Research Applications of Radioprotectin-1 Based on Its Unique Profile


Investigating LPA2-Specific Signaling in Radiation-Induced Apoptosis and DNA Damage Response

Radioprotectin-1's high selectivity for LPA2 makes it an essential tool for isolating and studying LPA2-mediated anti-apoptotic pathways in response to ionizing radiation and radiomimetic chemotherapies. Its use in LPA2-expressing versus LPA2-null cell lines allows researchers to definitively link observed radioprotective effects to this specific receptor subtype [1].

Mechanistic Studies of Intestinal Stem Cell Radioprotection and Regeneration

The demonstrated ability of Radioprotectin-1 to directly protect Lgr5+ intestinal stem cells from radiation injury in murine enteroid models positions it as a key reagent for ex vivo studies of GI-ARS. It can be used to dissect the cellular mechanisms governing stem cell survival, proliferation, and epithelial regeneration following radiation damage [2].

Preclinical Development of Targeted Medical Countermeasures for Acute Radiation Syndrome

Given its in vivo efficacy in reducing mortality from both HE-ARS and GI-ARS in mouse models, Radioprotectin-1 serves as a critical lead compound for developing next-generation, targeted radiation countermeasures. Its distinct, non-immunostimulatory mechanism of action offers a potential alternative or adjunct to cytokine-based therapies [3].

Validation of LPA2 as a Target for Mitigating Chemotherapy-Induced Gastrointestinal Toxicity

The protective effects of Radioprotectin-1 against Adriamycin, a radiomimetic chemotherapeutic, in LPA2-expressing intestinal cells suggest its utility in research aimed at alleviating chemotherapy-induced gastrointestinal toxicity. This application leverages the compound's specific, LPA2-dependent cytoprotection to validate this receptor as a druggable target for supportive care in oncology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radioprotectin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.